Methyl undecanoate

Übersicht

Beschreibung

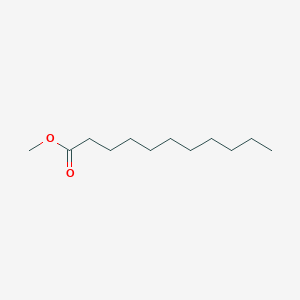

Methyl undecanoate, also known as the methyl ester of undecanoic acid, is an organic compound with the molecular formula CH₃(CH₂)₉CO₂CH₃. It is a colorless liquid with a faint, pleasant odor. This compound is primarily used in the production of fragrances, flavors, and as a plasticizer in polymers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl undecanoate is typically synthesized through the esterification of undecanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:

CH₃(CH₂)₉COOH+CH₃OH→CH₃(CH₂)₉CO₂CH₃+H₂O

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process typically includes the following steps:

Feed Preparation: Mixing undecanoic acid and methanol in the desired stoichiometric ratio.

Reaction: Passing the mixture through a reactor where it is heated and catalyzed by an acid.

Separation: Removing the water formed during the reaction through distillation.

Purification: Further distillation to obtain high-purity this compound.

Types of Reactions:

Hydrolysis: this compound can undergo hydrolysis in the presence of a base or acid to yield undecanoic acid and methanol.

CH₃(CH₂)₉CO₂CH₃+H₂O→CH₃(CH₂)₉COOH+CH₃OH

Reduction: It can be reduced to undecanol using reducing agents such as lithium aluminum hydride.

CH₃(CH₂)₉CO₂CH₃+4[H]→CH₃(CH₂)₉CH₂OH+CH₃OH

Transesterification: this compound can undergo transesterification with other alcohols to form different esters.

CH₃(CH₂)₉CO₂CH₃+R’OH→CH₃(CH₂)₉CO₂R’+CH₃OH

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride, dry ether.

Transesterification: Alcohol (R’OH), acid or base catalyst.

Major Products:

Hydrolysis: Undecanoic acid, methanol.

Reduction: Undecanol, methanol.

Transesterification: Various esters, methanol.

Wissenschaftliche Forschungsanwendungen

Methyl undecanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.

Biology: Studied for its potential antimicrobial properties.

Medicine: Investigated for its role in drug delivery systems due to its biocompatibility.

Wirkmechanismus

The mechanism of action of methyl undecanoate varies depending on its application. In antimicrobial studies, it is believed to disrupt microbial cell membranes, leading to cell lysis. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients across biological membranes .

Vergleich Mit ähnlichen Verbindungen

Methyl decanoate: Similar structure but with one less carbon atom in the alkyl chain.

Methyl dodecanoate: Similar structure but with one more carbon atom in the alkyl chain.

Methyl octanoate: Shorter alkyl chain, different physical and chemical properties.

Uniqueness: Methyl undecanoate’s unique position in the alkyl chain length gives it specific properties that are intermediate between shorter and longer chain esters. This makes it particularly useful in applications where a balance between hydrophobicity and hydrophilicity is required .

Eigenschaften

IUPAC Name |

methyl undecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQPWPZFBULGKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061922 | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1731-86-8 | |

| Record name | Methyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL UNDECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K67YZ97W6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Methyl Undecanoate?

A1: this compound finds diverse applications across various fields:

- Mosquito Repellent: Research indicates this compound, along with other undecanoic acid esters, exhibits potent biting deterrence against Aedes aegypti mosquitos. It demonstrates comparable effectiveness to DEET and its parent compound, undecanoic acid, in both laboratory and in-vitro settings. [, ]

- Food Science: this compound shows promise in mitigating off-odors in Spirulina platensis, a nutrient-rich cyanobacterium often incorporated into food products. Soaking spirulina in basil leaf extract containing this compound significantly reduces geosmin, the primary off-odor compound, while improving sensory acceptance and phycocyanin content. []

- Material Science: this compound plays a crucial role in synthesizing semi-crystalline polyethylene with enhanced properties. It serves as a comonomer with ethylene in the presence of bulky cationic palladium catalysts, resulting in polymers with improved stress and strain resistance, desirable for thermoplastic applications. []

Q2: How does the structure of this compound influence its interaction with urea in inclusion compound formation?

A2: Solid-state 13C CP-MAS NMR spectroscopy reveals a distinct alignment preference for this compound molecules within urea inclusion compounds. The spectra display asymmetric doublets for the terminal methyl and C11 carbons, while internal carbons, including the carbonyl, remain unsplit. This suggests a preferential head-to-tail arrangement of this compound molecules within the urea channels, likely driven by interactions between the ester group and the growing crystal face. []

Q3: Can this compound be produced from renewable sources, and if so, how?

A4: Yes, this compound can be generated through the cracking of biodiesel derived from beef tallow. This process, facilitated by a bentonite intercalated NiCl2 catalyst, breaks down the larger biodiesel molecules into smaller hydrocarbon chains, yielding this compound as one of the products. []

Q4: What analytical techniques are employed to identify and quantify this compound?

A4: Various analytical techniques are utilized for the characterization and quantification of this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify this compound in complex mixtures, such as essential oils, biodiesel cracking products, and traditional medicines. [, , , , , ]

- Solid-State 13C CP-MAS NMR Spectroscopy: This technique provides insights into the molecular arrangement and interactions of this compound within solid-state structures, such as urea inclusion compounds. []

Q5: What is the role of this compound in the study of nematicidal activity?

A6: Research indicates this compound exhibits nematicidal properties against Meloidogyne javanica, a significant plant-parasitic nematode. This discovery stemmed from investigations into the nematicidal activity of volatile organic compounds produced by the bacterium Brevundimonas diminuta. Further testing revealed that this compound, along with other structurally similar esters, exhibited potent nematicidal activity, highlighting its potential as a biocontrol agent. []

Q6: What is known about the environmental impact and degradation of this compound?

A7: While this compound demonstrates potential in various applications, further research is needed to comprehensively assess its environmental impact and degradation pathways. Understanding its fate and potential effects on ecosystems is crucial for responsible use and development of sustainable practices. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-7-[(1S,2S,3S,5R)-3-[(4-(125I)Iodanylphenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B167224.png)

![(4S)-5-cyclohexyl-2,2-difluoro-N-(2-morpholin-4-ylethyl)-4-[[(2S)-2-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]pent-4-enoyl]amino]-3-oxopentanamide](/img/structure/B167226.png)

![bis(4-fluorophenyl)-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B167231.png)

![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)